What are the fundamental properties of Chloromethyl Propyl Carbonate?
What are the fundamental properties of Chloromethyl Propyl Carbonate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl Propyl Carbonate (CMPC) is a carbonate ester functionalized with a reactive chloromethyl group.[1] This bifunctional nature makes it a versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its primary utility lies in its ability to introduce the propylcarbamoyloxymethyl moiety, which can be used as a protecting group or as a promoiety in the design of prodrugs. CMPC is recognized as a key, albeit sometimes undesired, intermediate and impurity in the synthesis of antiviral drugs like Tenofovir Disoproxil.[3] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and analytical characterization.
Chemical and Physical Properties
Chloromethyl Propyl Carbonate is a colorless to pale yellow oil with a pungent odor.[1][4] It is characterized by its high reactivity, which is central to its application in chemical synthesis. Below is a summary of its key identifiers and physicochemical properties.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 35273-90-6 | [2][5][6] |
| Molecular Formula | C₅H₉ClO₃ | [2][7] |
| IUPAC Name | chloromethyl propyl carbonate | [3][6] |
| Synonyms | Carbonic acid, chloromethyl propyl ester; Chloromethyl Carbonic Acid Propyl Ester; Tenofovir Disoproxil Impurity 45 | [3] |
| InChI | InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | [3][6] |
| InChI Key | WHIKAFFCTCQLQW-UHFFFAOYSA-N | [3][6] |
| SMILES | CCCOC(=O)OCCl | [3] |
Table 2: Physicochemical Properties
| Property | Value | Notes | Reference |
| Molecular Weight | 152.57 g/mol | [2][3] | |
| Appearance | Colorless to Pale Yellow Oil | [4][6] | |
| Boiling Point | 154.5 ± 23.0 °C | Predicted | [4] |
| Density | 1.153 ± 0.06 g/cm³ | Predicted | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] | |
| Storage Temperature | -20°C to 8°C | Under inert atmosphere | [4][6] |
Synthesis and Manufacturing
The synthesis of Chloromethyl Propyl Carbonate can be achieved through several routes, primarily involving the reaction of n-propanol with a suitable chloromethylating agent derived from phosgene or its equivalents.
General Synthesis Routes
Two primary strategies for the synthesis of CMPC have been described in the literature:
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Phosgene-Based Route : This traditional industrial method involves a two-step process. First, n-propanol is reacted with phosgene (COCl₂) under controlled conditions to form propyl chloroformate. This intermediate is then reacted with chloromethanol or an in-situ generated chloromethyl source to yield CMPC.[1] Due to the extreme toxicity of phosgene, this process requires stringent safety protocols.[1]
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Alternative Routes : Safer, non-phosgene methods are actively being developed. One such method is the illumination reaction of dimethyl carbonate with chlorine gas at low temperatures (0-5 °C), often facilitated by a photoinitiator, followed by transesterification with n-propanol.[1] Another approach involves the reaction of propyl chloroformate with paraformaldehyde, catalyzed by an ionic liquid.
Diagram: General Synthesis Workflow
Caption: General synthesis pathways for Chloromethyl Propyl Carbonate.
Experimental Protocols
General Protocol (Adapted from Phosgene-Based Routes):
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Step 1: Formation of Propyl Chloroformate: In a reaction vessel suitable for handling hazardous gases, phosgene is carefully introduced into a solution of n-propanol in an inert solvent at a controlled, low temperature. The reaction is monitored until the consumption of n-propanol is complete. The resulting propyl chloroformate is typically purified by distillation.
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Step 2: Reaction with a Chloromethyl Source: The purified propyl chloroformate is then reacted with a chloromethylating agent, such as chloromethanol, often in the presence of a base to neutralize the generated HCl. The reaction mixture is stirred at a controlled temperature until completion.
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Purification: The crude Chloromethyl Propyl Carbonate is purified by vacuum distillation to yield the final product.
Note: Researchers should exercise extreme caution and consult specialized literature when working with phosgene or its derivatives.
Chemical Reactivity and Applications
The reactivity of CMPC is dominated by the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic substitution.[1] This property is harnessed in various synthetic applications.
Nucleophilic Substitution
The carbon atom of the chloromethyl group is the primary site for nucleophilic attack. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, leading to the formation of new carbon-heteroatom bonds.[1] This reaction is fundamental to its use as a protecting group or for linking molecules.
Diagram: Reactivity Workflow
Caption: Nucleophilic substitution reaction of CMPC.
Applications in Drug Development
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Prodrug Synthesis: The propylcarbamoyloxymethyl group can be attached to a parent drug molecule containing a suitable nucleophilic handle (e.g., a hydroxyl or carboxyl group). This can improve the drug's pharmacokinetic properties, such as solubility or bioavailability. In the body, the carbonate ester linkage can be cleaved by esterase enzymes to release the active drug.
-
Protecting Group: While less common, the moiety can serve as a protecting group for alcohols or carboxylic acids during multi-step syntheses.
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Intermediate in API Synthesis: CMPC is known as "Tenofovir Disoproxil Impurity 45," indicating its potential formation or use in the synthesis of Tenofovir Disoproxil, a critical anti-HIV medication.[3]
Analytical and Spectroscopic Data
Comprehensive, experimentally-derived spectroscopic data for Chloromethyl Propyl Carbonate is scarce in publicly accessible literature. The following table provides predicted data and information on the expected spectroscopic characteristics.
Table 3: Analytical Data
| Technique | Expected Features |
| ¹H NMR | - A triplet corresponding to the terminal methyl protons of the propyl group.- A sextet for the methylene protons adjacent to the methyl group.- A triplet for the methylene protons attached to the carbonate oxygen.- A singlet for the chloromethyl protons, expected to be the most downfield signal. |
| ¹³C NMR | - Signals for the three distinct carbons of the propyl group.- A signal for the chloromethyl carbon.- A signal for the carbonyl carbon of the carbonate group. |
| IR Spectroscopy | - A strong characteristic C=O stretching vibration for the carbonate group (typically around 1750 cm⁻¹).- C-O stretching vibrations.- C-H stretching and bending vibrations.- A C-Cl stretching vibration. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable.- Characteristic fragmentation patterns involving the loss of the propyl group, the chloromethyl group, and CO₂. |
Safety and Handling
Chloromethyl Propyl Carbonate is a hazardous chemical and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | GHS Classification | Precautionary Statements | Reference |
| Flammability | Flammable liquid and vapor (Category 3) | H226: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3] |
| Corrosivity | Causes severe skin burns and eye damage (Category 1C) | H314: Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [3] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from ignition sources and incompatible materials.[6]
-
Handle under an inert atmosphere to prevent hydrolysis.[4][6]
Conclusion
Chloromethyl Propyl Carbonate is a reactive and versatile chemical reagent with significant potential in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its ability to act as a carrier for a promoiety makes it a valuable tool for modifying the properties of drug molecules. However, the lack of detailed, publicly available experimental data for its synthesis and characterization, coupled with its hazardous nature, necessitates careful handling and further research to fully exploit its synthetic potential. Researchers are advised to use the information in this guide as a starting point and to consult specialized safety and synthesis literature before use.
References
- 1. Buy Chloromethyl Propyl Carbonate | 35273-90-6 [smolecule.com]
- 2. Chloromethyl Propyl Carbonate | 35273-90-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Chloromethyl propyl carbonate | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloromethylpropylcarbonate , 90% , 35273-90-6 - CookeChem [cookechem.com]
- 5. ChloroMethyl Propyl Carbonate | 35273-90-6 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. allmpus.com [allmpus.com]
